Nonanal-d18
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Overview
Description
Nonanal-d18, also known as deuterated nonanal, is a stable isotope-labeled compound where all hydrogen atoms in nonanal are replaced with deuterium. Nonanal itself is a saturated fatty aldehyde with a chemical formula of C9H18O. The deuterated version, this compound, is used primarily in scientific research for its unique properties and applications .
Mechanism of Action
Target of Action
Nonanal-d18 is a deuterium-labeled form of Nonanal . Nonanal is a saturated fatty aldehyde
Mode of Action
It is known that nonanal, the non-deuterated form of the compound, exhibits antidiarrhoeal activity . This suggests that this compound may interact with targets in the gastrointestinal system to modulate bowel movements, although the exact mechanism remains unclear.
Biochemical Pathways
Volatile organic compounds (vocs) like nonanal have been associated with various diseases and metabolic disorders . Cellular events or biochemical pathways associated with disease initiation and progression, such as the altered activity of the CYP450 system, can be translated into a VOC profile
Pharmacokinetics
It is known that the incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . Deuteration has gained attention because of its potential to improve the metabolic stability and extend the half-life of drugs .
Result of Action
Given that nonanal has antidiarrhoeal activity , it is possible that this compound may have similar effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonanal-d18 is typically synthesized through deuteration reactions. One common method involves the use of deuterated reagents such as deuterium gas (D2), deuterated aluminum (AlD3), or deuterated sodium (NaD). The reaction conditions often include a controlled environment with specific temperatures and pressures to ensure complete deuteration of nonanal .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is then purified and tested for its isotopic purity before being used in various applications .
Chemical Reactions Analysis
Types of Reactions
Nonanal-d18 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form nonanoic acid.
Reduction: It can be reduced to form nonanol.
Substitution: This compound can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Nonanoic acid
Reduction: Nonanol
Substitution: Various substituted nonanal derivatives depending on the nucleophile used.
Scientific Research Applications
Nonanal-d18 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nonanal in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications
Comparison with Similar Compounds
Similar Compounds
Nonanal: The non-deuterated form of Nonanal-d18.
Nonanal-d4: A partially deuterated form with four deuterium atoms.
Nonanal-d2: Another partially deuterated form with two deuterium atoms.
Uniqueness of this compound
This compound is unique due to its complete deuteration, which provides a higher degree of isotopic labeling compared to partially deuterated forms. This makes it more effective as a tracer in scientific studies, offering more precise and accurate results .
Properties
CAS No. |
1466552-36-2 |
---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
160.352 |
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-octadecadeuteriononan-1-one |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D |
InChI Key |
GYHFUZHODSMOHU-PBYHGZINSA-N |
SMILES |
CCCCCCCCC=O |
Synonyms |
Nonanaldehyde-d18; Aldehyde C 09-d18; Aldehyde C 9-d18; NSC 5518-d18; Nonaldehyde-d18; Nonanoic Aldehyde-d18; Nonylaldehyde-d18; Nonylic Aldehyde-d18; Pelargonaldehyde-d18; Pelargonic Aldehyde-d18; n-Nonanal-d18; n-Nonylaldehyde-d18; |
Origin of Product |
United States |
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